molecular formula C12H13ClN2O2 B2450220 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide CAS No. 924829-85-6

2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

Cat. No. B2450220
CAS RN: 924829-85-6
M. Wt: 252.7
InChI Key: MDJWVCAJRUNSSR-UHFFFAOYSA-N
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Description

“2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide” is a chemical compound with the CAS Number: 924829-85-6. It has a molecular weight of 252.7 . The IUPAC name for this compound is 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16) . The InChI key is MDJWVCAJRUNSSR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.7 . It is stored at a temperature of 28 C .

Scientific Research Applications

Therapeutic Applications in Japanese Encephalitis

  • A derivative of this compound, specifically 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro. It demonstrated a decrease in viral load and increased survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Antiproliferative Activities

  • Quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, including compounds similar to 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide, have been synthesized and evaluated for antiproliferative activities against various human cancer cell lines. One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly active against nasopharyngeal carcinoma (Chen et al., 2013).

Chemical Synthesis and Transformations

  • The compound's synthesis and various chemical transformations have been a subject of study. For example, reactions involving similar compounds have been described, highlighting the versatility and reactivity of these molecules in chemical synthesis (Podesva et al., 1968).

Photodegradation Studies

  • Studies on photodegradation of acetochlor, a compound related to this compound, identified various photoproducts including related tetrahydroquinoline derivatives. This research provides insights into environmental fate and transformation of these compounds (Zheng & Ye, 2003).

Antimicrobial and Anticancer Potential

  • Synthesized derivatives of the compound have shown promising antimicrobial and anticancer activities. These activities were evaluated through in vitro studies, indicating the compound's potential in pharmacological applications (Mehta et al., 2019).

Safety and Hazards

For safety information, you can refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide is not well-defined. It’s hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies should aim to elucidate these aspects .

properties

IUPAC Name

2-chloro-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJWVCAJRUNSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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